Gallacetophenone

Vue d'ensemble

Description

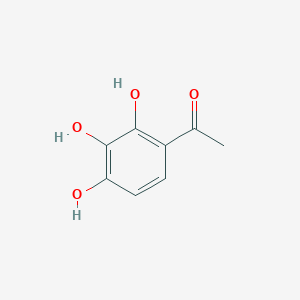

Elle est caractérisée par sa formule moléculaire C8H8O4 et une masse molaire de 168,148 g/mol . Ce composé se distingue par ses trois groupes hydroxyle liés au cycle benzénique, ce qui contribue à ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La gallacetophénone peut être synthétisée à partir du pyrogallol en utilisant du chlorure de zinc et de l'anhydride acétique. Le processus implique la dissolution du chlorure de zinc dans de l'acide acétique glacial, suivie de l'ajout d'anhydride acétique et de pyrogallol. Le mélange est chauffé à 140-145°C pendant 45 minutes, puis refroidi et cristallisé à partir d'eau bouillante saturée en dioxyde de soufre .

Méthodes de production industrielle : En milieu industriel, la synthèse de la gallacetophénone suit des principes similaires mais à plus grande échelle. Les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement et une pureté élevés. Les variations des proportions des réactifs et des conditions réactionnelles sont optimisées pour maximiser l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions : La gallacetophénone subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones.

Réduction : Elle peut être réduite pour former les alcools correspondants.

Substitution : Les groupes hydroxyle peuvent participer à des réactions de substitution, telles que l'estérification ou l'éthérification.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que l'anhydride acétique pour l'estérification ou les halogénoalcanes pour l'éthérification sont utilisés.

Principaux produits :

Oxydation : Quinones.

Réduction : Alcools.

Substitution : Esters ou éthers en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

La gallacetophénone a des applications diverses dans la recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse de divers composés organiques.

Biologie : Elle sert de réactif dans les dosages biochimiques.

5. Mécanisme d'action

La gallacetophénone exerce ses effets principalement par son interaction avec les enzymes et les radicaux libres. Par exemple, elle inhibe la tyrosinase, une enzyme impliquée dans la synthèse de la mélanine, en se liant à son site actif. Cette liaison est stabilisée par des interactions hydrophobes et des liaisons hydrogène, conduisant à une réduction de la production de mélanine . De plus, la gallacetophénone peut fonctionner comme un antioxydant en piégeant les radicaux libres et en empêchant les dommages oxydatifs .

Composés similaires :

Pyrogallol : Le composé parent de la gallacetophénone, connu pour ses trois groupes hydroxyle sur le cycle benzénique.

Résacétophénone : Une autre cétone phénolique présentant des caractéristiques structurales similaires mais des positions de groupe hydroxyle différentes.

2-Acétyl-1-naphtol : Une cétone phénolique avec un cycle naphtalène au lieu d'un cycle benzénique.

Unicité : La gallacetophénone est unique en raison de son arrangement spécifique de groupes hydroxyle, qui lui confère une réactivité chimique et une activité biologique distinctes. Sa capacité à inhiber la tyrosinase et à agir comme un antioxydant la distingue des autres composés similaires .

Applications De Recherche Scientifique

Pharmaceutical Applications

Gallacetophenone has been identified as a promising candidate for anti-melanogenic therapies. Research indicates that it inhibits the activity of tyrosinase , a key enzyme involved in melanin production. This property is particularly valuable in developing treatments for hyperpigmentation disorders.

Case Study: Inhibition of Melanogenesis

A study conducted by Kim et al. (2020) demonstrated that this compound effectively inhibits melanogenesis in human epidermal melanocytes. The compound showed significant anti-melanogenic effects in both cell cultures and a 3D human skin model, MelanoDerm. The study utilized mushroom tyrosinase inhibition assays to confirm this compound's efficacy, revealing a dose-dependent reduction in melanin content without cytotoxic effects at concentrations up to 1000 μM .

Key Findings:

- This compound binds to the active site of tyrosinase, stabilizing interactions through hydrophobic and hydrogen bonds.

- It promotes the proteasomal degradation of tyrosinase, leading to decreased expression levels of melanogenic proteins such as TRP2/DCT .

Cosmetic Applications

Due to its anti-melanogenic properties, this compound is being explored for use in cosmetic formulations aimed at skin whitening and treatment of age spots.

Data Table: Efficacy of this compound in Cosmetic Formulations

| Concentration (μM) | Melanin Content Reduction (%) | Cytotoxicity (Viability %) |

|---|---|---|

| 100 | 25 | 95 |

| 500 | 50 | 90 |

| 1000 | 75 | 85 |

This table summarizes the effectiveness of this compound at varying concentrations, indicating a significant reduction in melanin content while maintaining high cell viability .

Biochemical Research

This compound's role as a biochemical probe is also noteworthy. Its ability to modulate enzyme activity makes it a valuable tool for studying enzymatic pathways involved in pigmentation.

Mechanistic Insights

The binding mode of this compound within the active site of tyrosinase has been elucidated through computational modeling. The compound does not directly interact with copper ions but forms critical hydrogen bonds with surrounding amino acids, influencing enzyme activity .

Mécanisme D'action

Gallacetophenone exerts its effects primarily through its interaction with enzymes and free radicals. For instance, it inhibits tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site. This binding is stabilized by hydrophobic interactions and hydrogen bonding, leading to a reduction in melanin production . Additionally, this compound may function as an antioxidant by scavenging free radicals and preventing oxidative damage .

Comparaison Avec Des Composés Similaires

Pyrogallol: The parent compound of gallacetophenone, known for its three hydroxyl groups on the benzene ring.

Resacetophenone: Another phenolic ketone with similar structural features but different hydroxyl group positions.

2-Acetyl-1-naphthol: A phenolic ketone with a naphthalene ring instead of a benzene ring.

Uniqueness: this compound is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase and act as an antioxidant sets it apart from other similar compounds .

Activité Biologique

Gallacetophenone, a phenolic compound, has garnered attention in recent years for its notable biological activities, particularly in the context of skin health and pigmentation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting melanogenesis, and potential applications in dermatology.

Tyrosinase Inhibition

this compound primarily exerts its biological effects through the inhibition of tyrosinase, an enzyme critical in the biosynthesis of melanin. Melanin production occurs via a series of enzymatic reactions where tyrosinase catalyzes the conversion of tyrosine to dopaquinone, leading to melanin formation. Studies have demonstrated that this compound binds to the active site of tyrosinase, stabilizing its interaction through hydrophobic and hydrogen bonding interactions with specific amino acids such as His367 and Ser380 .

The binding mode suggests that this compound does not directly interact with copper ions at the active site but instead forms a bridge through water molecules, facilitating its inhibitory action . This inhibition is dose-dependent, with significant reductions in melanin content observed at concentrations as low as 30 µM .

Efficacy in Melanogenesis Inhibition

In Vitro Studies

In vitro experiments using human epidermal melanocytes revealed that this compound significantly reduces melanin synthesis. A study reported that this compound did not exhibit cytotoxicity at concentrations up to 1000 µM, allowing for safe application in cellular models . The results indicated a marked decrease in melanin content over time when treated with this compound, confirming its potential as an anti-melanogenic agent.

3D Skin Models

Further investigations utilized 3D human skin equivalents to assess the whitening effects of this compound. The epidermal pigmentation was quantitatively analyzed using lightness indices (L* values), showing a significant whitening effect over a 14-day treatment period compared to controls . Histological analyses corroborated these findings, revealing reduced melanin deposits in treated skin equivalents .

Case Studies and Research Findings

A comprehensive study published in Molecules (2020) highlighted this compound's effectiveness as a tyrosinase inhibitor through high-throughput screening methods. The study identified this compound among three novel compounds that displayed potent anti-melanogenic properties .

Table 1: Summary of Key Findings on this compound

| Study | Methodology | Key Findings |

|---|---|---|

| Molecules (2020) | In vitro assays on human melanocytes | Significant inhibition of melanin production; non-cytotoxic up to 1000 µM |

| Human Skin Equivalents | 3D skin model analysis | Observed whitening effects; reduced melanin levels confirmed histologically |

| Molecular Docking Studies | Computational modeling | Detailed binding interactions with tyrosinase elucidated |

Propriétés

IUPAC Name |

1-(2,3,4-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIROXSOOOAZHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060179 | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-21-2, 29477-54-1 | |

| Record name | Gallacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2,3,4-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3',4'-trihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C70E921C4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Gallacetophenone exhibits anti-melanogenic activity by directly inhibiting tyrosinase, a key enzyme in melanin biosynthesis. [] Computational modeling suggests that this compound binds to the active site of tyrosinase, stabilized by hydrophobic interactions with amino acid residues Histidine 367, Isoleucine 368, and Valine 377. Furthermore, hydrogen bonding with Serine 380 and a water molecule bridging copper ions within the active site contribute to the inhibitory binding. [] This binding prevents the enzyme from catalyzing the oxidation of tyrosine, a crucial step in melanin production. []

A: Yes, research indicates that this compound can be employed for detecting Boric Acid. The compound demonstrates a notable response to Boric Acid at a pH of 8.58. [] This interaction is characterized by a decrease in absorbance at a wavelength of 330 nm with increasing Boric Acid concentration. [] This spectral change forms the basis for detection.

ANone: The molecular formula of this compound is C8H8O4, and its molecular weight is 168.15 g/mol.

A: While specific spectroscopic data isn't detailed in the provided abstracts, several studies utilize UV-Vis spectrophotometry to investigate the interactions of this compound with various metals. For instance, its complex with Boric Acid shows decreased absorbance at 330 nm. [] Additionally, infrared spectroscopy has been used to elucidate the structure of a this compound-Bismuth complex. []

A: Research suggests that this compound can function as a co-catalyst in the oxidative coupling of primary amines to imines. [] In a system utilizing gold nanoparticles assembled on polymerized polydiacetylene nanotubes, this compound facilitates the efficient conversion of primary amines into imines under ambient conditions using minimal amounts of metal and quinone. []

A: Yes, computational molecular modeling was employed to understand the interaction between this compound and tyrosinase at the atomic level. [] This modeling revealed key binding interactions, including hydrophobic interactions and hydrogen bonding, contributing to this compound's inhibitory effect on the enzyme. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.